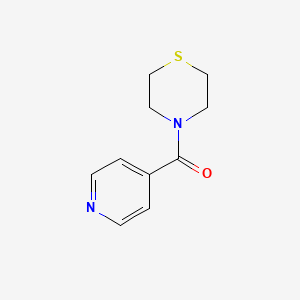

Pyridin-4-yl(thiomorpholino)methanone

Description

Properties

IUPAC Name |

pyridin-4-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPKBJDRHCLONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiomorpholino)methanone typically involves the reaction of pyridine derivatives with thiomorpholine under specific conditions. One common method includes the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(thiomorpholino)methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a protein kinase inhibitor, making it a valuable tool in studying cell signaling pathways.

Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Pyridin-4-yl(thiomorpholino)methanone involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to inhibit protein kinases is a key aspect of its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Pyridin-4-yl(thiomorpholino)methanone belongs to a broader class of methanone derivatives with varying heterocyclic substituents. Key analogs include:

- (3-Aminophenyl)(thiomorpholino)methanone (14a)

- Piperidin-1-yl(pyridin-4-yl)methanone (33)

- Morpholino(pyridin-4-yl)methanone (34)

Structural and Electronic Differences

- Thiomorpholine vs. Morpholine/Piperidine: Thiomorpholine (S-containing) exhibits reduced electronegativity compared to morpholine (O-containing), leading to weaker electron-withdrawing effects on the methanone carbonyl. This may increase electron density at the carbonyl, altering reactivity or binding interactions. Piperidine (all-carbon backbone with one NH group) introduces basicity due to the secondary amine, unlike the non-basic thioether in thiomorpholine.

- Compound 14a substitutes pyridine with a 3-aminophenyl group, introducing a primary amine that enhances polarity and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

NMR Shifts :

- 33 (Piperidine analog): Pyridine protons at δ 8.65 ppm; piperidine protons between δ 1.46–3.69 ppm. The carbonyl carbon appears at δ 167.5 ppm .

- Thiomorpholine analogs : Expected downfield shifts for protons adjacent to sulfur due to its polarizable nature. For example, thiomorpholine CH₂ groups may resonate upfield compared to morpholine’s oxygenated CH₂.

- Piperidine’s basic amine may reduce logP due to protonation at physiological pH.

Biological Activity

Pyridin-4-yl(thiomorpholino)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and comparisons with similar compounds.

Target of Action

The primary biological activity of this compound is attributed to its role as an inhibitor of protein kinases. Protein kinases are crucial enzymes that regulate various cellular processes through phosphorylation, impacting cell growth, differentiation, and response to external signals.

Mode of Action

The compound binds to specific protein kinases, preventing them from phosphorylating target proteins. This inhibition disrupts key signaling pathways within cells, which can lead to altered cellular responses and potentially therapeutic effects in diseases characterized by dysregulated kinase activity.

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways, including those involved in cancer proliferation and neurodegenerative diseases. By interfering with these pathways, this compound may offer therapeutic benefits in conditions where kinase activity is aberrant.

This compound has been characterized for its unique structural features that contribute to its biological activity:

- Molecular Structure : The compound contains a pyridine ring and a thiomorpholine moiety, which are significant for its reactivity and interaction with biological targets.

- Molecular Weight : Approximately 232.30 g/mol.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound could also possess similar activities .

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound does not exhibit cytotoxic effects against various mammalian cell lines at effective concentrations, indicating a favorable safety profile for potential therapeutic use .

- Structure-Activity Relationship (SAR) : The presence of the thiomorpholine group enhances the compound's binding affinity to protein kinases compared to other analogs without this moiety. This unique structural feature may contribute to improved selectivity and potency as a kinase inhibitor .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyridin-4-yl(pyrrolidin-1-yl)methanone | C₁₁H₁₃N₂OS | Protein kinase inhibition |

| Pyridin-4-yl(piperidin-1-yl)methanone | C₁₁H₁₃N₂OS | Antimicrobial properties |

| Pyridin-4-yl(morpholino)methanone | C₁₁H₁₃N₂OS | Cytotoxicity against cancer cells |

The distinct presence of the thiomorpholine ring in this compound contributes to its unique pharmacological profile compared to these analogs.

Q & A

Q. What are the recommended synthetic routes for Pyridin-4-yl(thiomorpholino)methanone, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyridin-4-ylmethanone derivatives with thiomorpholine under anhydrous conditions in the presence of a base like triethylamine. Optimization involves varying solvents (e.g., DMF, THF), temperature (60–100°C), and stoichiometric ratios. Catalytic systems, such as Pd-based catalysts for cross-coupling, may enhance efficiency. Reaction progress should be monitored via TLC or HPLC .

Q. How should solubility challenges be addressed when preparing stock solutions for biological assays?

this compound exhibits limited aqueous solubility. Use organic solvents (e.g., DMSO, ethanol) to prepare concentrated stock solutions (30–50 mg/mL), followed by dilution in aqueous buffers (e.g., PBS, pH 7.2) to minimize organic solvent concentrations (<1%). Sonication or gentle heating (37°C) can aid dissolution. Avoid long-term storage of aqueous solutions due to hydrolysis risks .

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 30–50 |

| Ethanol | 30 |

| PBS (pH 7.2) | 10 |

Q. What spectroscopic techniques are critical for characterizing structural purity?

- NMR (¹H/¹³C): Confirm molecular structure and detect impurities (e.g., unreacted thiomorpholine).

- X-ray crystallography: Resolve crystal packing and stereochemistry (use SHELX for refinement ).

- LC-MS: Verify molecular weight and purity (>95%).

- FT-IR: Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes). Solvent effects are modeled using COSMO-RS. Validate predictions with experimental kinetic studies .

Q. What strategies resolve crystallographic data discrepancies in structural elucidation?

- Twinned data: Use SHELXD for dual-space refinement and SHELXL for anisotropic displacement parameter (ADP) modeling.

- Disordered moieties: Apply restraints (e.g., SIMU, DELU) in SHELX to stabilize refinement.

- High-resolution data: Employ synchrotron sources (λ < 1 Å) to improve resolution. Cross-validate with NMR or electron diffraction .

Q. How do steric/electronic effects influence regioselectivity in substitution reactions?

Steric hindrance from the thiomorpholine ring directs substitutions to the pyridine meta-position. Electron-withdrawing groups (e.g., nitro) on the pyridine enhance electrophilic substitution at para-sites. Kinetic studies under varying temperatures (25–80°C) and substituent electronic profiles (Hammett plots) quantify these effects .

Q. What methodologies analyze structure-activity relationships (SAR) in enzyme inhibition studies?

- Enzyme assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Molecular dynamics (MD): Simulate ligand-enzyme interactions (e.g., binding pocket stability over 100 ns trajectories).

- SAR libraries: Synthesize derivatives with modified thiomorpholine/pyridine substituents and correlate activity trends .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be reconciled?

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays).

- Solvent effects: Ensure residual DMSO concentrations are consistent (<0.1%).

- Metabolic stability: Test compounds in hepatocyte models to account for degradation.

- Statistical rigor: Use ANOVA with post-hoc tests to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.